molecular formula C8H12O3 B2678118 2-(3-oxocyclohexyl)acetic Acid CAS No. 39762-51-1

2-(3-oxocyclohexyl)acetic Acid

Cat. No.: B2678118
CAS No.: 39762-51-1
M. Wt: 156.181
InChI Key: RYTWPAUCABOYJP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxocyclohexyl)acetic acid typically involves the oxidation of cyclohexanol or cyclohexanone derivatives. One common method is the hydrogenation of cyclohexanone in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled conditions . Another approach involves the use of zinc-promoted copper/alumina catalysts for the liquid-phase hydrogenation of cyclohexanone .

Industrial Production Methods

Industrial production methods for this compound often utilize large-scale hydrogenation reactors and optimized catalysts to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(3-oxocyclohexyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Esters and amides.

Mechanism of Action

The mechanism of action of 2-(3-oxocyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The ketone group in the compound can form hydrogen bonds with enzymes and receptors, influencing their activity. Additionally, the acetic acid moiety can participate in various biochemical reactions, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-oxocyclohexyl)acetic acid is unique due to the position of the ketone group, which influences its reactivity and interactions with other molecules. This positional difference can lead to variations in its chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(3-oxocyclohexyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-7-3-1-2-6(4-7)5-8(10)11/h6H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTWPAUCABOYJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39762-51-1
Record name 2-(3-oxocyclohexyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Step 2 (3-Oxo-cyclohexyl)-acetic acid was prepared in 70% yield from 2-(3-oxo-cyclohexyl)-malonic acid diethyl ester by the method described above for the synthesis of (3-oxo-4-propyl-cyclohexyl)-acetic acid: 1H NMR (300 MHz, CDCl3) δ 2.58-1.92 (m, 7H), 1.80-1.61 (m, 1H), 1.52-1.42 (m, 1H); ESI MS m/z 155 [M−H]−.
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